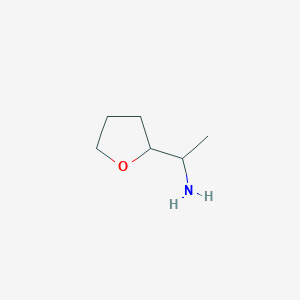

1-Tetrahydrofuran-2-ylethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(oxolan-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(7)6-3-2-4-8-6/h5-6H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDLTPMUGXTIAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92071-57-3 | |

| Record name | 1-(oxolan-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-Tetrahydrofuran-2-ylethanamine

An In-Depth Technical Guide to the Physicochemical Properties of 1-Tetrahydrofuran-2-ylethanamine and Its Isomers

Executive Summary & Structural Clarification

This technical guide provides a comprehensive analysis of the physicochemical properties of aminomethyl-substituted tetrahydrofuran scaffolds, critical building blocks in modern drug discovery and chemical synthesis. A notable ambiguity exists in the common name "this compound." This nomenclature can refer to two distinct constitutional isomers, which possess different chemical identifiers and potentially different physicochemical and pharmacological profiles.

-

Isomer A: 1-(Tetrahydrofuran-2-yl)ethanamine (CAS: 92071-57-3) , where the amine group is on the first carbon of the ethyl chain, directly adjacent to the chiral center of the tetrahydrofuran (THF) ring.

-

Isomer B: 2-(Tetrahydrofuran-2-yl)ethanamine (CAS: 98277-97-5) , where the amine group is on the second carbon of the ethyl chain, separated from the THF ring by a methylene group.

This guide will focus primarily on Isomer B (CAS: 98277-97-5) , which is more extensively documented in chemical databases. However, for comparative purposes and to ensure scientific clarity, data for Isomer A (CAS: 92071-57-3) will be included where available. Understanding these properties is paramount for researchers in predicting compound behavior, from reaction kinetics and solubility to membrane permeability and physiological disposition.

Chemical Identity

Correctly identifying the specific isomer is the foundational step for any scientific investigation. The table below delineates the key identifiers for both molecules.

| Identifier | Isomer A: 1-(Tetrahydrofuran-2-yl)ethanamine | Isomer B: 2-(Tetrahydrofuran-2-yl)ethanamine |

| CAS Number | 92071-57-3[1] | 98277-97-5[2][3][4][5] |

| Molecular Formula | C₆H₁₃NO[1] | C₆H₁₃NO[2][4][5] |

| Molecular Weight | 115.17 g/mol [1] | 115.17 g/mol [2][4] |

| IUPAC Name | 1-(Oxolan-2-yl)ethan-1-amine | 2-(Oxolan-2-yl)ethan-1-amine[2] |

| SMILES | CC(N)C1OCCC1[1] | C1CC(OC1)CCN[2] |

| InChI Key | WRDLTPMUGXTIAM-UHFFFAOYSA-N | ZCOIVJPCZLPQPT-UHFFFAOYSA-N[2][3] |

Core Physicochemical Properties

The following table summarizes the available experimental and computationally derived physicochemical data. A significant portion of the data for these specific compounds is computed, highlighting a common challenge with specialized reagents.

| Property | Isomer A Value | Isomer B Value | Parameter Significance & Field Insights |

| Physical Form | Liquid (Inferred) | Liquid[3] | Determines handling, storage, and formulation requirements. |

| Boiling Point | Data Not Available | Data Not Available | Essential for purification (distillation) and assessing volatility. The related, unsaturated compound 2-(Furan-2-yl)ethanamine has a boiling point of 162.5°C at 760 mmHg, suggesting a similar or slightly higher boiling point for the saturated analogue.[6] |

| LogP (Octanol/Water) | 0.224 (Computed) | 0 (Computed, XLogP3-AA)[2] | Indicates the lipophilicity of a compound. Values near zero suggest high water solubility and low lipophilicity, which can impact membrane permeability and protein binding. |

| pKa (Estimated) | ~8.9 | ~9.5 | The acid dissociation constant of the conjugate acid (BH⁺). This value is critical for predicting the ionization state at physiological pH (7.4). A pKa in this range indicates the compound will be >99% protonated (cationic) at physiological pH, profoundly affecting its solubility, receptor interactions, and transport properties. The estimate is based on the pKa of the structurally similar Furfurylamine (pKa = 8.89).[7] |

| Topological Polar Surface Area (TPSA) | Data Not Available | 35.3 Ų (Computed)[2] | TPSA is a strong predictor of drug transport properties. A value of 35.3 Ų is well below the 90 Ų threshold often associated with good oral bioavailability and CNS penetration. |

| Hydrogen Bond Donors | Data Not Available | 1 (Computed)[2] | The primary amine (-NH₂) acts as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | Data Not Available | 2 (Computed)[2] | The ether oxygen and the amine nitrogen can both act as hydrogen bond acceptors. |

| Rotatable Bonds | Data Not Available | 2 (Computed)[2] | A low number of rotatable bonds (<10) is generally favorable for good oral bioavailability. |

Experimental Determination Protocols

To ensure scientific rigor, the determination of key physicochemical parameters like LogP and pKa must follow standardized, validated protocols. The following sections describe methodologies adapted from the globally recognized OECD Guidelines for the Testing of Chemicals.

Protocol: Determination of LogP (Shake-Flask Method)

This protocol is adapted from OECD Test Guideline 107 .[8][9][10] The Shake-Flask method is the classical approach for determining the n-octanol/water partition coefficient and is suitable for compounds with LogP values in the range of -2 to 4.[8]

Senior Application Scientist's Note: The choice of this method is predicated on the low computed LogP values, which fall squarely within the optimal range for this technique. For a basic compound like this, controlling the pH is non-negotiable. We must ensure the compound is in its non-ionized (free base) form to measure the true partition coefficient. Therefore, the aqueous phase must be buffered to a pH at least 2 units above the compound's pKa (e.g., pH > 11.5).

Step-by-Step Methodology:

-

Preparation of Phases: Prepare n-octanol and a suitable aqueous buffer (e.g., borate buffer, pH 12). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together for 24 hours, then allowing them to separate. This minimizes volume changes during the experiment.

-

Stock Solution: Prepare a stock solution of the test substance in n-octanol. The concentration should be high enough to allow for accurate quantification in both phases post-partitioning.

-

Partitioning: In a series of suitable vessels (e.g., glass centrifuge tubes with screw caps), combine the pre-saturated n-octanol stock solution and the pre-saturated aqueous buffer. Use at least three different volume ratios (e.g., 2:1, 1:1, 1:2 octanol:water).

-

Equilibration: Agitate the vessels at a constant temperature (e.g., 25°C) using a mechanical shaker until equilibrium is reached. The time required should be determined in preliminary tests but is typically 15-30 minutes. Avoid vigorous shaking that can lead to emulsion formation.

-

Phase Separation: Separate the two phases by centrifugation. This is a critical step to ensure a clean separation without cross-contamination of micro-droplets, which is a known artifact of this method.

-

Quantification: Carefully sample a precise aliquot from both the n-octanol and aqueous phases. Analyze the concentration of the test substance in each phase using a validated analytical method (e.g., HPLC-UV, GC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase (C_oct) to the concentration in the aqueous phase (C_aq). The final LogP is the logarithm to base 10 of this value. The results from the different volume ratios should agree within an acceptable range.

Protocol: Determination of pKa (Potentiometric Titration)

This protocol is based on the principles outlined in OECD Test Guideline 112 .[11][12][13] Potentiometric titration is a robust and direct method for determining the pKa of ionizable compounds.[14]

Senior Application Scientist's Note: The fundamental principle here is to monitor the change in pH of a solution of the amine as a strong acid is added. The pKa corresponds to the pH at which exactly half of the amine has been protonated. For accuracy, the system must be calibrated, free of CO₂, and the concentration of the analyte known precisely.

Step-by-Step Methodology:

-

System Preparation: Use a thermostatted titration vessel to maintain a constant temperature (e.g., 25°C). Calibrate a high-precision pH meter and electrode using at least two standard buffers (e.g., pH 7.00 and 10.00).

-

Analyte Solution: Prepare a solution of the test substance of known concentration (e.g., 0.01 M) in high-purity, CO₂-free water.

-

Titration: Place the analyte solution in the vessel and immerse the pH electrode. Titrate the solution with a standardized strong acid titrant (e.g., 0.1 M HCl), adding small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

Determine the equivalence point (V_eq), which is the point of maximum slope on the curve (or the peak of the first derivative plot, dpH/dV).

-

The half-equivalence point occurs at exactly half the volume of the equivalence point (V_eq / 2).

-

-

pKa Calculation: The pKa is equal to the pH of the solution at the half-equivalence point. The determination should be repeated at least three times, and the results should be within ±0.1 log units.[15]

Stability, Reactivity, and Spectroscopic Profile

-

Chemical Stability: As a primary amine, this compound is susceptible to oxidation and may be sensitive to air over long-term storage. The tetrahydrofuran ring, being an ether, has the potential to form peroxides upon prolonged exposure to air and light. Therefore, storage under an inert atmosphere (e.g., Argon or Nitrogen) in a sealed, dark container at reduced temperatures (2-8°C) is recommended.[1]

-

Reactivity: The primary amine is a nucleophile and will react readily with electrophiles such as aldehydes, ketones (to form imines), and acyl chlorides (to form amides). This reactivity is the basis for its utility as a synthetic building block.

-

Expected Spectroscopic Profile:

-

¹H NMR: Expect characteristic signals for the protons on the THF ring, with those adjacent to the ether oxygen (positions 2 and 5) shifted downfield (approx. 3.5-4.0 ppm). The protons of the ethyl chain will appear as complex multiplets. The -NH₂ protons will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: Expect 6 distinct signals corresponding to the 6 carbon atoms in the molecule. The carbons attached to the oxygen and nitrogen atoms will be the most downfield.

-

IR Spectroscopy: Key signals would include a strong, broad C-O-C stretching band for the ether (around 1050-1150 cm⁻¹), N-H stretching bands for the primary amine (a doublet around 3300-3500 cm⁻¹), and an N-H bending vibration (around 1600 cm⁻¹).

-

Conclusion

The aminomethyl-substituted tetrahydrofurans, particularly 2-(Tetrahydrofuran-2-yl)ethanamine (CAS: 98277-97-5) , are characterized by high polarity, good aqueous solubility (inferred from low LogP), and a basic nature that ensures significant protonation at physiological pH. These properties, combined with a low TPSA and molecular weight, align with general heuristics for favorable drug-like characteristics. However, a critical lack of publicly available experimental data necessitates that researchers and drug development professionals conduct their own characterizations using standardized protocols, such as those detailed in this guide, to validate computed values and ensure the successful application of these versatile chemical scaffolds.

References

-

PubChem. 2-(Oxolan-2-yl)ethan-1-amine. [Link]

-

GOV.UK. Estimating the octanol-water partition coefficient for chemical substances. [Link]

-

Analytice. OECD n°112: Dissociation constant in water. [Link]

-

Wikipedia. 2-Methyltetrahydrofuran. [Link]

-

ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). [Link]

-

Regulations.gov. OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water. [Link]

-

Phytosafe. OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). [Link]

-

Situ Biosciences. OECD 112 - Dissociation Constants in Water. [Link]

-

Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Link]

-

U.S. Environmental Protection Agency. Product Properties Test Guidelines OPPTS 830.7370 Dissociation Constants in Water. [Link]

-

Phytosafe. OECD 112 - Dissociation constants in water. [Link]

-

OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS, No. 123. [Link]

-

PubChem. 2-(Furan-2-yl)ethan-1-amine. [Link]

-

University of Colorado Boulder. pKa Data Compiled by R. Williams. [Link]

-

ChemSrc. 2-(Furan-2-yl)ethanamine. [Link]

-

ChemSrc. (E)-1-(furan-2-yl)ethanone oxime. [Link]

Sources

- 1. 92071-57-3|1-(Tetrahydrofuran-2-yl)ethanamine|BLD Pharm [bldpharm.com]

- 2. 2-(Oxolan-2-yl)ethan-1-amine | C6H13NO | CID 4854736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Tetrahydrofuran-2-ylethanamine | 98277-97-5 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 98277-97-5 Cas No. | 2-Tetrahydrofuran-2-ylethanamine | Matrix Scientific [matrixscientific.com]

- 6. 2-(Furan-2-yl)ethanamine | CAS#:1121-46-6 | Chemsrc [chemsrc.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 9. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 10. biotecnologiebt.it [biotecnologiebt.it]

- 11. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 14. OECD 112 - Phytosafe [phytosafe.com]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-Depth Technical Guide to 1-(Tetrahydrofuran-2-yl)ethanamine (CAS Number: 92071-57-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide on 1-(Tetrahydrofuran-2-yl)ethanamine is compiled from currently available public data. It should be noted that detailed research, application-specific data, and comprehensive biological activity studies for this specific compound are limited in the public domain. This document aims to provide a thorough overview of the existing information.

Introduction

1-(Tetrahydrofuran-2-yl)ethanamine, identified by the CAS number 92071-57-3, is a heterocyclic organic compound. Its structure incorporates a saturated five-membered ether ring, tetrahydrofuran, substituted with an ethylamine group. This combination of a cyclic ether and a primary amine suggests its potential utility as a versatile building block in organic synthesis and medicinal chemistry. The tetrahydrofuran motif is a key structural component in numerous biologically active natural products and synthetic drugs, valued for its ability to form hydrogen bonds and its favorable pharmacokinetic properties. The primary amine group serves as a reactive handle for a wide array of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules.

Chemical and Physical Properties

A summary of the key physicochemical properties of 1-(Tetrahydrofuran-2-yl)ethanamine is presented in the table below. These properties are essential for its handling, storage, and application in a laboratory setting.

| Property | Value |

| CAS Number | 92071-57-3 |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| Appearance | Liquid (predicted) |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Solubility | Soluble in many organic solvents |

Chemical Structure

The two-dimensional chemical structure of 1-(Tetrahydrofuran-2-yl)ethanamine is depicted below. The molecule contains a chiral center at the carbon atom where the ethylamine group is attached to the tetrahydrofuran ring.

Caption: 2D Structure of 1-(Tetrahydrofuran-2-yl)ethanamine

Safety and Handling

Based on available safety data from commercial suppliers, 1-(Tetrahydrofuran-2-yl)ethanamine is classified as a hazardous substance. The GHS pictograms associated with this compound indicate that it is flammable and can cause severe skin burns and eye damage.

Hazard Statements:

-

Flammable liquid and vapor.

-

Causes severe skin burns and eye damage.

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep cool.

It is imperative that this compound is handled in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Potential Applications and Research Interest

While specific, documented applications of 1-(Tetrahydrofuran-2-yl)ethanamine are not widely reported in scientific literature, its structural features suggest several areas of potential utility, particularly as a scaffold or intermediate in drug discovery and materials science.

Medicinal Chemistry

The tetrahydrofuran ring is a common feature in many natural products with significant biological activity. Its inclusion in a molecule can improve solubility and metabolic stability. The ethylamine side chain provides a point for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug design. Potential therapeutic areas where derivatives of this compound could be investigated include:

-

Antiviral Agents: The tetrahydrofuran moiety is present in some nucleoside analogs with antiviral activity.

-

Central Nervous System (CNS) Agents: The lipophilic nature of the tetrahydrofuran ring can facilitate crossing the blood-brain barrier.

-

Anticancer Agents: Many cytotoxic natural products contain substituted tetrahydrofuran rings.

Organic Synthesis

As a primary amine, 1-(Tetrahydrofuran-2-yl)ethanamine can undergo a variety of chemical reactions, making it a useful building block for the synthesis of more complex molecules. These reactions include:

-

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

-

N-alkylation and N-arylation: To introduce various substituents on the nitrogen atom.

-

Reductive amination: Reaction with aldehydes and ketones to form secondary and tertiary amines.

-

Formation of Schiff bases and other imine derivatives.

Synthesis

-

Reductive amination of 1-(tetrahydrofuran-2-yl)ethan-1-one: This would involve the reaction of the corresponding ketone with ammonia or an ammonia equivalent in the presence of a reducing agent.

-

Nucleophilic substitution: Reaction of a suitable electrophile, such as 2-(1-haloethyl)tetrahydrofuran, with an amine source.

A hypothetical synthetic workflow is presented below.

Caption: Hypothetical Reductive Amination Workflow

Conclusion

1-(Tetrahydrofuran-2-yl)ethanamine is a chemical compound with potential as a building block in synthetic and medicinal chemistry. Its combination of a tetrahydrofuran ring and a primary amine group makes it an attractive starting material for the synthesis of a variety of more complex molecules. However, there is a notable lack of in-depth, publicly available research on its specific properties, applications, and biological activity. Further investigation is required to fully elucidate the potential of this compound for researchers, scientists, and drug development professionals. It is recommended that any use of this compound be preceded by a thorough literature search for any newly published data and that all handling be performed with appropriate safety precautions.

References

Due to the limited public information available for CAS number 92071-57-3, a comprehensive list of peer-reviewed references is not possible. The information presented in this guide is aggregated from chemical supplier databases and general chemical knowledge. For procurement and basic safety data, please refer to the websites of chemical suppliers that list this compound.

Introduction: The Tetrahydrofuran Scaffold and the Critical Role of Isomerism

An In-depth Technical Guide to the Structural Isomers of 1-Tetrahydrofuran-2-ylethanamine: Synthesis, Characterization, and Medicinal Chemistry Implications

The tetrahydrofuran (THF) ring is a prominent structural motif in a vast array of natural products and synthetic bioactive molecules.[1] In the landscape of drug discovery, it is considered a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one biological receptor. Its utility stems from its favorable physicochemical properties: the ether oxygen can act as a hydrogen bond acceptor, while the saturated, puckered ring system offers a three-dimensional geometry that can be exploited to achieve precise interactions with protein targets.[2][3] Unlike aromatic rings, the THF moiety provides conformational flexibility and improved solubility, making it an attractive bioisosteric replacement for phenyl or cyclohexane rings.[2]

The parent molecule of this guide, 1-(Tetrahydrofuran-2-yl)ethanamine , embodies this potential. It combines the THF scaffold with a chiral ethylamine side chain, a common pharmacophore for interacting with aminergic G-protein coupled receptors (GPCRs) and other targets. However, the true chemical and pharmacological diversity of this C₆H₁₃NO formula is unlocked through the exploration of its structural isomers.

Structural isomerism—the existence of molecules with the same molecular formula but different atomic connectivity—is a cornerstone of medicinal chemistry. A subtle shift in the position of a substituent on the THF ring or a change in the attachment point of the amine group can profoundly alter a molecule's shape, polarity, and electronic distribution. These changes directly impact critical drug-like properties, including binding affinity, metabolic stability, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[4][5]

This guide provides a technical deep-dive into the synthesis, characterization, and potential applications of three key structural isomers of 1-(Tetrahydrofuran-2-yl)ethanamine. We will explore the strategic chemical pathways to access each isomer, the analytical methods to confirm their identity, and the underlying logic connecting their distinct structures to their potential as building blocks for novel therapeutics.

Caption: Key structural isomers of 1-(Tetrahydrofuran-2-yl)ethanamine.

Part 1: Synthesis Strategies and Mechanistic Insights

The efficient and selective synthesis of specific isomers is paramount. Reductive amination stands out as one of the most robust and versatile methods for forming carbon-nitrogen bonds.[6][7] This strategy, which involves the reaction of a ketone or aldehyde with an amine (or ammonia) to form an intermediate imine/enamine followed by reduction, is the cornerstone of the synthetic approaches outlined below.[8][9]

Synthesis of Isomer 1: 1-(Tetrahydrofuran-2-yl)ethanamine

The most direct route to the parent molecule involves the reductive amination of the corresponding ketone, 2-acetyltetrahydrofuran.

Retrosynthetic Analysis: The primary C-N bond can be disconnected via a reductive amination pathway, leading back to 2-acetyltetrahydrofuran and ammonia. The ketone precursor can be synthesized from commercially available 2-tetrahydrofuroic acid.[10]

Caption: Retrosynthetic pathway for Isomer 1.

Detailed Experimental Protocol (Illustrative):

-

Step 1: Synthesis of 2-Acetyltetrahydrofuran. A method adapted from the synthesis of acetyl furan involves the reaction of 2-tetrahydrofuroic acid with a chlorinating agent (e.g., thionyl chloride) to form the acid chloride, followed by reaction with a suitable methylating agent, such as a methyl Grignard reagent or via condensation with Meldrum's acid followed by hydrolysis.[10][11] The resulting 2-acetylfuran can then be hydrogenated to 2-acetyltetrahydrofuran using a catalyst like Palladium on carbon (Pd/C).

-

Step 2: Reductive Amination.

-

To a solution of 2-acetyltetrahydrofuran (1.0 eq) in methanol (MeOH), add ammonium acetate (NH₄OAc, 5-10 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The self-validating step here is monitoring the disappearance of the ketone starting material by Thin Layer Chromatography (TLC) or LC-MS.

-

Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

-

Causality: NaBH₃CN is a selective reducing agent, mild enough to not reduce the ketone but highly reactive towards the protonated imine intermediate. This selectivity is crucial for high yields and prevents the formation of the corresponding alcohol as a byproduct. The reaction is typically run under slightly acidic conditions (facilitated by ammonium acetate) to promote imine formation and protonation.

-

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until completion is confirmed by TLC/LC-MS.

-

Quench the reaction by carefully adding aqueous HCl.

-

Perform a standard aqueous workup with an acid/base extraction to isolate the amine product.

-

Synthesis of Isomer 2: 2-(Tetrahydrofuran-2-yl)ethanamine

This isomer, where the amine is on the terminal carbon of the side chain, is commonly known as hom tetrahydrofurfurylamine. A reliable route involves the reduction of a nitrile intermediate.

Retrosynthetic Analysis: The target amine can be accessed by the reduction of (tetrahydrofuran-2-yl)acetonitrile. This nitrile is readily prepared from the corresponding halide, which in turn comes from the commercially abundant tetrahydrofurfuryl alcohol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physicochemical properties and Mycobacterium tuberculosis transporters: keys to efficacious antitubercular drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN105566257A - Industrial preparation method of acetyl tetrahydrofuran with high optical purity - Google Patents [patents.google.com]

- 11. ajrconline.org [ajrconline.org]

Stability and Storage of 1-Tetrahydrofuran-2-ylethanamine: A Technical Guide for Researchers

Abstract

1-Tetrahydrofuran-2-ylethanamine is a valuable building block in pharmaceutical and chemical research. As with many specialized reagents, its stability and proper storage are paramount to ensure experimental reproducibility and safety. This in-depth technical guide provides a comprehensive overview of the stability profile of this compound, drawing upon the known chemical behavior of its constituent tetrahydrofuran and primary amine functionalities. It outlines the primary degradation pathways, recommended storage conditions, and handling procedures to maintain the integrity of the compound. This guide is intended for researchers, scientists, and drug development professionals who utilize this reagent in their work.

Introduction: Understanding the Molecule

This compound, with the molecular formula C6H13NO, is a primary amine attached to a tetrahydrofuran (THF) ring.[1] This structure imparts both the characteristics of a cyclic ether and a primary amine, which dictates its chemical reactivity and stability. A thorough understanding of these functional groups is critical for predicting its behavior under various experimental and storage conditions.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Tetrahydrofuran (THF) |

| Molecular Formula | C6H13NO | C4H8O |

| Molecular Weight | 115.17 g/mol [2] | 72.11 g/mol [3] |

| Appearance | Liquid[1] | Colorless liquid[3][4] |

| Boiling Point | Not specified | 65-67 °C[3] |

| Solubility | Not specified | Miscible with water[3][4] |

The Dual Nature of Stability: Tetrahydrofuran Ring and Amine Functionality

The stability of this compound is primarily influenced by two key structural features: the tetrahydrofuran ring and the primary ethylamine side chain.

The Tetrahydrofuran Moiety: The Peroxide Threat

The most significant stability concern for compounds containing a THF ring is the formation of explosive peroxides upon exposure to oxygen and light.[3][5] This is a well-documented phenomenon for THF itself and should be considered a primary risk for its derivatives.

-

Mechanism of Peroxide Formation: The reaction is a free-radical chain reaction initiated by light or heat. Oxygen reacts with the THF ring at the carbon atoms adjacent to the ether oxygen to form hydroperoxides. These peroxides can further react to form polymeric peroxides, which are often highly unstable and can detonate upon heating or mechanical shock.

The Primary Amine Functionality: Basicity and Reactivity

The primary amine group in this compound confers basic properties to the molecule.[6] This makes it susceptible to reactions with acids and can also influence its stability in the presence of certain reagents.

-

Salt Formation: As a base, it will readily react with acids to form the corresponding ammonium salts. This is a key chemical property but not necessarily a degradation pathway unless the acidic conditions are harsh enough to promote ring-opening of the THF moiety.

-

Oxidative Degradation: Primary amines can be susceptible to oxidation, which can lead to a variety of degradation products. The presence of oxidizing agents should be carefully controlled.

-

pH Sensitivity: The stability of the amine can be pH-dependent. While stable in neutral to basic conditions, highly acidic environments can lead to decomposition.[7]

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are strongly recommended. These are based on best practices for both cyclic ethers and primary amines.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[8][9] | Reduces the rate of potential degradation reactions, including peroxide formation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents contact with oxygen, thereby inhibiting peroxide formation. |

| Light | Amber vial or stored in the dark[8] | Protects from light, which can initiate radical chain reactions leading to peroxide formation. |

| Container | Tightly sealed container[10][11] | Prevents exposure to atmospheric oxygen and moisture. |

Experimental Workflow for Safe Handling

Step-by-Step Handling Protocol

-

Preparation: Before use, allow the sealed container of this compound to equilibrate to room temperature. This prevents condensation of atmospheric moisture into the cold liquid upon opening.

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere, such as in a glove box or using standard Schlenk line techniques with argon or nitrogen.

-

Dispensing: Use a clean, dry syringe or cannula to transfer the required amount of the liquid. Avoid opening the container directly to the air.

-

Resealing: After dispensing, flush the headspace of the container with an inert gas before tightly resealing the cap.

-

Storage: Promptly return the container to the recommended storage conditions (2-8°C, dark).

Potential Degradation Pathways

Peroxide-Mediated Degradation

The formation of peroxides is the most likely degradation pathway. These peroxides can subsequently decompose, leading to a complex mixture of byproducts.

Ring Opening

Under strongly acidic or certain catalytic conditions, the tetrahydrofuran ring can undergo cleavage.

Amine Oxidation

In the presence of strong oxidizing agents, the primary amine can be oxidized to various products, including nitroso, nitro, or imine compounds.

Analytical Methods for Stability Assessment

To ensure the quality of this compound, particularly after prolonged storage, several analytical techniques can be employed.

-

Peroxide Test Strips: A simple and rapid method to qualitatively or semi-quantitatively detect the presence of peroxides.

-

Gas Chromatography (GC): Useful for assessing the purity of the compound and detecting volatile degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to identify non-volatile degradation products.

Conclusion

The stability of this compound is intrinsically linked to the chemical properties of its tetrahydrofuran ring and primary amine functional group. The primary stability concern is the formation of explosive peroxides upon exposure to air and light. Adherence to the recommended storage conditions of refrigeration (2-8°C), exclusion of light, and maintenance under an inert atmosphere is crucial for preserving the integrity and ensuring the safe use of this reagent. Regular monitoring for peroxide formation is a critical safety measure. By following the guidelines outlined in this technical guide, researchers can confidently utilize this compound in their experiments, leading to more reliable and reproducible results.

References

- Sigma-Aldrich. (2025, July 8). SAFETY DATA SHEET - Tetrahydrofuran.

- Chemical Suppliers. (2023, April 24). SAFETY DATA SHEET TETRAHYDROFURAN LRG.

- ChemScene. (2022, July 6). Safety Data Sheet - (S)-1-(tetrahydrofuran-2-yl)ethan-1-one.

- Fluorochem. This compound.

- Wikipedia. Tetrahydrofuran.

- Ma, Z., et al. (2020). Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01. PMC - NIH.

- Le, T., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. PMC - NIH.

- BASF. Tetrahydrofuran (THF) Storage and Handling.

- PubChem. 2-(Oxolan-2-yl)ethan-1-amine.

- ChemScene. (1R)-1-(Tetrahydrofuran-2-yl)ethan-1-amine hydrochloride.

- Main uses and storage methods of THF. (2024, February 28).

- Fisher Scientific. (2009, June 11). SAFETY DATA SHEET - Tetrahydrofuran, stabilized with BHT.

- NCERT. Amines.

- Common Organic Chemistry. Tetrahydrofuran (THF).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-(Oxolan-2-yl)ethan-1-amine | C6H13NO | CID 4854736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrahydrofuran (THF) [commonorganicchemistry.com]

- 4. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 5. cdn.ymaws.com [cdn.ymaws.com]

- 6. ncert.nic.in [ncert.nic.in]

- 7. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.chemscene.com [file.chemscene.com]

- 9. chemscene.com [chemscene.com]

- 10. chemicals.co.uk [chemicals.co.uk]

- 11. Main uses and storage methods of THF - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

Methodological & Application

protecting group strategies for 1-Tetrahydrofuran-2-ylethanamine

An In-Depth Guide to Protecting Group Strategies for 1-Tetrahydrofuran-2-ylethanamine

Authored by: A Senior Application Scientist

Introduction: The Strategic Imperative for Amine Protection

In the landscape of complex organic synthesis, particularly in pharmaceutical and materials science, this compound serves as a valuable chiral building block. Its structure, featuring a primary amine and a tetrahydrofuran (THF) moiety, presents a unique set of synthetic challenges. The primary amine is a potent nucleophile and a base, which can interfere with a wide array of desired chemical transformations at other sites of a molecule. Unchecked, this reactivity can lead to a cascade of side reactions, significantly reducing the yield and purity of the target compound.

Therefore, the temporary "masking" or protection of this amine group is not merely a procedural step but a critical strategic decision that dictates the success of a multi-step synthesis.[1] A protecting group must be introduced efficiently, remain stable under various reaction conditions (a property known as robustness), and be removed selectively under mild conditions without affecting other functional groups (a concept known as orthogonality).[1][2][3]

This guide provides a comprehensive overview of robust and field-proven . We will delve into the mechanistic rationale behind the selection of common amine protecting groups—Boc, Cbz, and Fmoc—and provide detailed, validated protocols for their application and removal. A key consideration throughout this guide is the inherent reactivity of the tetrahydrofuran ring, particularly its susceptibility to ring-opening under harsh acidic conditions.

Section 1: The Workhorse - tert-Butoxycarbonyl (Boc) Protection

The tert-butoxycarbonyl (Boc) group is arguably the most prevalent amine protecting group in non-peptide chemistry, prized for its ease of installation and general stability.[4] It forms a carbamate linkage with the amine, effectively attenuating its nucleophilicity and basicity.[5]

Mechanistic Rationale and Considerations

Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds via nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride.[6][7] This process is often facilitated by a mild base to neutralize the protonated amine intermediate and drive the reaction to completion.[4]

Deprotection: The Boc group's key feature is its lability under acidic conditions.[4] Protonation of the carbamate oxygen leads to the elimination of a stable tert-butyl carbocation.[6][8] The resulting carbamic acid readily decarboxylates to liberate the free amine.[6][8]

Substrate-Specific Caveat: For this compound, the use of strong acids for Boc deprotection requires careful consideration. The THF ring, a cyclic ether, is susceptible to acid-catalyzed ring-opening. While generally stable, prolonged exposure to strong acids like concentrated HCl or neat trifluoroacetic acid (TFA) at elevated temperatures can cleave the ether linkage. Therefore, deprotection should be performed under the mildest acidic conditions possible and monitored closely.

Experimental Protocols

Protocol 1.1: Boc Protection of this compound

This protocol describes the standard procedure for Boc protection using (Boc)₂O and a base.

| Parameter | Value/Condition | Rationale |

| Substrate | This compound | 1.0 eq |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 - 1.2 eq |

| Base | Triethylamine (TEA) or NaOH | 1.5 eq (TEA) or 1.1 eq (NaOH) |

| Solvent | Dichloromethane (DCM), THF, or Dioxane/Water | Anhydrous for TEA, aqueous for NaOH |

| Temperature | 0 °C to Room Temperature | To control exothermicity |

| Duration | 2-12 hours | Monitor by TLC/LC-MS |

Step-by-Step Methodology:

-

Dissolve this compound (1.0 eq) in the chosen solvent (e.g., DCM) and cool the solution to 0 °C in an ice bath.

-

Add the base (e.g., triethylamine, 1.5 eq) to the solution.

-

Slowly add a solution of (Boc)₂O (1.1 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 1.2: Acid-Mediated Boc Deprotection

This protocol outlines a standard method for Boc deprotection using Trifluoroacetic Acid (TFA).

| Parameter | Value/Condition | Rationale |

| Substrate | Boc-protected amine | 1.0 eq |

| Reagent | Trifluoroacetic Acid (TFA) | 20-50% in DCM (v/v) |

| Scavenger (Optional) | Triethylsilane (TES) or Anisole | To trap the tert-butyl cation |

| Temperature | 0 °C to Room Temperature | To minimize potential THF ring-opening |

| Duration | 30 minutes - 2 hours | Monitor by TLC/LC-MS |

Step-by-Step Methodology:

-

Dissolve the Boc-protected this compound (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Slowly add Trifluoroacetic Acid (TFA) to the desired concentration (e.g., making a 25% TFA/DCM solution).

-

Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring carefully for completion.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous NaHCO₃ or by passing through a basic resin).

-

Extract the free amine into an organic solvent, dry, and concentrate to yield the deprotected product.

Section 2: The Orthogonal Choice - Carboxybenzyl (Cbz) Protection

The Carboxybenzyl (Cbz or Z) group is a classic amine protecting group that offers an excellent orthogonal strategy to the acid-labile Boc group.[5][9] Its removal via catalytic hydrogenolysis is a remarkably mild and selective process.[9]

Mechanistic Rationale and Considerations

Protection: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often Schotten-Baumann conditions (an organic solvent and an aqueous base).[9][10] The amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride ion.[9]

Deprotection: The primary method for Cbz cleavage is catalytic hydrogenolysis.[10] In the presence of a palladium catalyst (typically Pd on carbon) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate), the benzylic C-O bond is reductively cleaved to release toluene, carbon dioxide, and the free amine.[9] This process is highly chemoselective and operates under neutral conditions, posing no threat to the THF ring, making it an ideal choice for this substrate.

Experimental Protocols

Protocol 2.1: Cbz Protection of this compound

| Parameter | Value/Condition | Rationale |

| Substrate | This compound | 1.0 eq |

| Reagent | Benzyl Chloroformate (Cbz-Cl) | 1.1 eq |

| Base | Aq. Sodium Carbonate (Na₂CO₃) or NaHCO₃ | To maintain pH 8-10 and neutralize HCl |

| Solvent | Dioxane/Water or THF/Water (biphasic) | To dissolve both amine and aqueous base |

| Temperature | 0 °C | To control reactivity of Cbz-Cl |

| Duration | 2-4 hours | Monitor by TLC/LC-MS |

Step-by-Step Methodology:

-

Dissolve this compound (1.0 eq) in a mixture of dioxane and water.

-

Cool the solution to 0 °C and add sodium carbonate (approx. 2.0 eq) to adjust the pH to ~9.

-

While stirring vigorously, slowly add benzyl chloroformate (1.1 eq) concurrently with an aqueous solution of sodium carbonate to maintain the pH between 8 and 10.[10]

-

Continue stirring at 0 °C for 1 hour, then at room temperature for an additional 2-3 hours.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Protocol 2.2: Cbz Deprotection by Catalytic Hydrogenolysis

| Parameter | Value/Condition | Rationale |

| Substrate | Cbz-protected amine | 1.0 eq |

| Catalyst | 10% Palladium on Carbon (Pd/C) | 5-10 mol % |

| Hydrogen Source | H₂ gas (balloon or Parr shaker) | Reductive agent |

| Solvent | Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate | To dissolve substrate and not poison catalyst |

| Temperature | Room Temperature | Mild conditions |

| Duration | 2-16 hours | Monitor by TLC/LC-MS |

Step-by-Step Methodology:

-

Dissolve the Cbz-protected amine in a suitable solvent like methanol.

-

Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., N₂ or Argon). Caution: Pd/C can be pyrophoric when dry.

-

Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

-

Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the mixture vigorously at room temperature.

-

Monitor the reaction until the starting material is consumed. The reaction can be followed by the disappearance of the starting material on TLC or by monitoring CO₂ evolution.

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely.

-

Rinse the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Section 3: The Base-Labile Option - Fmoc Protection

The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis and offers another layer of orthogonality.[11] Its unique feature is its stability to both acid and hydrogenolysis, but its rapid cleavage by weak bases.[11][12]

Mechanistic Rationale and Considerations

Protection: The Fmoc group is installed using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions, similar to Cbz protection.[12] Fmoc-OSu is often preferred due to its higher stability and ease of handling.[12]

Deprotection: The deprotection mechanism is an E1cB (elimination, unimolecular, conjugate base) reaction.[12] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring.[11][12] This generates a stabilized carbanion (an aromatic cyclopentadienyl anion analogue), which then eliminates to form dibenzofulvene and the carbamic acid, which decarboxylates to the free amine.[12] These conditions are exceptionally mild and will not affect the THF ring or other common protecting groups like Boc and Cbz.

Experimental Protocols

Protocol 3.1: Fmoc Protection of this compound

| Parameter | Value/Condition | Rationale |

| Substrate | This compound | 1.0 eq |

| Reagent | Fmoc-OSu | 1.05 eq |

| Base | Aq. Sodium Bicarbonate (NaHCO₃) | To maintain mild basicity |

| Solvent | Acetonitrile/Water or Dioxane/Water | To dissolve reagents |

| Temperature | Room Temperature | Favorable reaction kinetics |

| Duration | 1-3 hours | Monitor by TLC/LC-MS |

Step-by-Step Methodology:

-

Dissolve this compound (1.0 eq) in a 1:1 mixture of acetonitrile and water.

-

Add sodium bicarbonate (2.0 eq).

-

Add a solution of Fmoc-OSu (1.05 eq) in acetonitrile.

-

Stir the mixture at room temperature for 1-3 hours.

-

After completion, add water and extract the product with ethyl acetate.

-

Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted amine, then with brine.

-

Dry over Na₂SO₄, filter, and concentrate. Purify as needed.

Protocol 3.2: Fmoc Deprotection

| Parameter | Value/Condition | Rationale |

| Substrate | Fmoc-protected amine | 1.0 eq |

| Reagent | Piperidine | 20% in Dimethylformamide (DMF) (v/v) |

| Solvent | Dimethylformamide (DMF) | Common solvent for Fmoc chemistry |

| Temperature | Room Temperature | Rapid deprotection at RT |

| Duration | 15-30 minutes | Typically very fast |

Step-by-Step Methodology:

-

Dissolve the Fmoc-protected amine in DMF.

-

Add the 20% piperidine in DMF solution.

-

Stir at room temperature. The reaction is usually complete within 30 minutes.

-

Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.

-

The resulting dibenzofulvene-piperidine adduct and the free amine can often be separated by column chromatography or by an acidic wash to protonate the desired amine, followed by extraction.

Section 4: Visualization of Workflow and Orthogonal Strategies

A well-designed synthesis leverages orthogonal protecting groups, which can be removed selectively without affecting others.[1][3] The combination of Boc, Cbz, and Fmoc provides a powerful toolkit for complex molecular construction.

General Protection/Deprotection Workflow

Caption: General workflow for using a protecting group in synthesis.

Orthogonal Deprotection Scheme

The following diagram illustrates the selective removal of Boc, Cbz, and Fmoc groups from a hypothetical molecule.

Caption: Orthogonal removal of Boc, Cbz, and Fmoc protecting groups.

Conclusion

The judicious selection and application of amine protecting groups are paramount for the successful synthesis of complex molecules derived from this compound. The Boc, Cbz, and Fmoc groups each offer a distinct set of advantages and deprotection conditions. For this particular substrate, the mild, neutral conditions of Cbz hydrogenolysis and the basic conditions for Fmoc cleavage are exceptionally well-suited as they pose no risk to the integrity of the acid-sensitive tetrahydrofuran ring. While the Boc group is a viable and economical option, its removal requires careful execution with mild acidic reagents to prevent unwanted side reactions. By understanding the mechanistic underpinnings and applying the detailed protocols provided, researchers can confidently navigate the synthetic challenges and efficiently achieve their molecular targets.

References

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. Retrieved from [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Calbiochem. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

- Wuts, P. G. M. (1991). Protective Groups in Organic Synthesis (2nd ed.). Wiley-Interscience.

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (2019, October 8). How to perform Fmoc protection using Fmoc-Cl?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

ACS Publications. (2024, April 4). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. Protective Groups [organic-chemistry.org]

- 3. media.neliti.com [media.neliti.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. total-synthesis.com [total-synthesis.com]

Application Note & Protocols: Synthesis of Novel Ligands from 1-Tetrahydrofuran-2-ylethanamine

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel ligands derived from the chiral building block, 1-Tetrahydrofuran-2-ylethanamine. The tetrahydrofuran (THF) moiety is a prevalent structural motif in numerous biologically active natural products and pharmaceuticals, valued for its ability to form key hydrogen bonds and provide conformational rigidity.[1] This guide details robust synthetic strategies, including amide bond formation, Schiff base condensation, and reductive amination, complete with step-by-step protocols, mechanistic insights, and characterization methods to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the THF Moiety

The this compound scaffold is a valuable starting material in medicinal chemistry and catalyst design. The primary amine offers a versatile handle for a wide array of chemical transformations, while the adjacent chiral center and the THF ring's oxygen atom provide stereo-defined points for molecular recognition. Ligands incorporating this motif are explored for their potential as catalysts in asymmetric synthesis and as pharmacophores in drug discovery programs targeting enzymes and receptors where hydrogen bonding and specific stereochemistry are critical for binding.[1][2]

Key Attributes of this compound:

-

Chirality: Provides a basis for creating enantiomerically pure ligands, crucial for asymmetric catalysis and stereospecific drug-target interactions.

-

Primary Amine: A nucleophilic center amenable to well-established reactions, allowing for the straightforward introduction of diverse functional groups.

-

THF Ring: Acts as a bioisostere for other cyclic systems and its oxygen atom can serve as a hydrogen bond acceptor, influencing solubility and binding affinity.

Core Synthetic Strategies & Mechanistic Rationale

Three primary, high-yield synthetic pathways for derivatizing this compound are presented. The choice of strategy depends on the desired final ligand structure, whether it be an amide, an imine (Schiff base), or a secondary amine.

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of 1-Tetrahydrofuran-2-ylethanamine Derivatives

Welcome to the dedicated support center for the chromatographic purification of 1-Tetrahydrofuran-2-ylethanamine and its derivatives. These compounds, characterized by a polar tetrahydrofuran (THF) ring and a basic primary amine, present unique challenges in purification. Their dual nature—polar and basic—often leads to issues like poor peak shape, low recovery, and difficult separations when using standard chromatographic techniques.

This guide is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and advanced troubleshooting strategies. We will delve into the causality behind common chromatographic problems and offer field-proven, step-by-step solutions to overcome them.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered when purifying these challenging molecules.

Q1: Why do my amine-containing compounds show severe peak tailing on a standard silica gel column?

A: This is the most frequent issue. Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine of your compound undergoes a strong acid-base interaction with these silanols. This secondary interaction, in addition to the primary polar interaction, is slow to reverse, causing a portion of the molecules to lag behind the main band as it moves down the column. The result is a "tailing" or asymmetric peak, which significantly reduces resolution and purity.[1][2]

Q2: What is the quickest way to fix peak tailing for my this compound derivative?

A: The most common and effective solution is to add a small amount of a competing base to your mobile phase. Typically, 0.5-2% triethylamine (TEA) or ammonium hydroxide is added.[1][2] This additive neutralizes the acidic silanol sites on the silica, preventing your target compound from engaging in strong secondary interactions.[1][3] This results in more symmetrical peaks and improved separation.

Q3: My compound is highly polar. It either doesn't move from the baseline in normal-phase or elutes immediately in reverse-phase. What should I do?

A: This is a classic polarity mismatch problem. For such highly polar basic compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the ideal solution.[4] HILIC uses a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.[5] This technique effectively retains and separates highly polar compounds that are poorly retained in reverse-phase chromatography.[4]

Q4: Can I use reverse-phase (RP) chromatography for these compounds?

A: Yes, but with modifications. Standard C18 columns can still exhibit peak tailing with basic compounds due to residual, un-capped silanol groups on the silica backbone.[3][6] To succeed in RP, you should:

-

Use a modern, end-capped C18 column designed for good peak shape with bases.

-

Adjust the mobile phase pH to suppress the ionization of the silanol groups (high pH) or to ensure the amine is consistently protonated (low pH).[7] Using a buffer is critical for reproducible results.[8]

-

Consider adding a mobile phase modifier like triethylamine to mask residual silanols.[3]

Q5: After purification with a triethylamine (TEA)-modified solvent, my final product is contaminated with a salt. How do I remove it?

A: The acidic nature of the silica gel protonates the TEA, forming a triethylammonium salt which can co-elute with your product. To remove this, after evaporating your column fractions, you can perform a simple liquid-liquid extraction. Dissolve the residue in a suitable organic solvent (like dichloromethane or ethyl acetate) and wash it with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will deprotonate the triethylammonium salt, allowing the freebase TEA to be washed away, while your (often more organic-soluble) product remains in the organic layer.[9]

Troubleshooting Guides

This section provides in-depth solutions to specific experimental problems.

Problem 1: Severe Peak Tailing and Broadening in Normal-Phase Chromatography

-

Symptoms: Your chromatogram shows peaks that are not symmetrical, with a pronounced "tail" extending from the back of the peak. Peaks are wide, leading to poor separation from nearby impurities.

-

Potential Causes:

-

Acid-Base Interaction (Most Common): The basic amine functionality of your analyte is strongly interacting with acidic silanol groups on the silica surface, as detailed in the FAQs.[1][2]

-

Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

-

Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause the initial band to spread unevenly.

-

-

Suggested Solutions:

Step Action Rationale & Scientific Justification 1. Primary Solution: Add a Basic Modifier Add 0.5-2% triethylamine (TEA) or a similar volatile base (e.g., pyridine) to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[10] The modifier acts as a competitive base, binding to the active silanol sites on the silica. This "masks" the sites from your analyte, preventing the strong secondary interactions that cause tailing and leading to a separation based primarily on polar interactions.[1][3] 2. Alternative Stationary Phase Switch to a deactivated or alternative stationary phase such as alumina (basic or neutral) or an amine-functionalized silica column.[11][12] Alumina is inherently basic or neutral and lacks the strongly acidic silanols of silica. Amine-functionalized columns have a basic surface, which repels the basic analyte and prevents tailing without needing a mobile phase modifier.[12] 3. Optimize Sample Loading Reduce the amount of sample loaded onto the column. As a rule of thumb, aim for 1-5% of the column's silica weight. Overloading the column saturates the available interaction sites, causing molecules to travel at different speeds and leading to band broadening and tailing. Reducing the load ensures a linear relationship between concentration and retention. 4. Use Dry Loading Technique Adsorb your crude sample onto a small amount of silica gel. After evaporating the solvent, load the resulting free-flowing powder onto the top of your column.[10] This technique ensures the sample is introduced to the column in a very narrow, concentrated band, regardless of its initial solubility. It prevents issues caused by using a strong or incompatible solvent to dissolve the sample for direct injection.

Problem 2: Low or No Recovery of Compound from the Column

-

Symptoms: After running the column, analysis of the collected fractions (e.g., by TLC or LC-MS) shows very little or none of your expected product. The mass balance is poor.

-

Potential Causes:

-

Irreversible Adsorption: The compound is binding so strongly to the acidic silica gel that the mobile phase is not strong enough to elute it. This is common for very basic or poly-amine compounds.

-

On-Column Decomposition: The compound is acid-sensitive and is degrading upon contact with the silica stationary phase.[13][14]

-

-

Suggested Solutions:

Step Action Rationale & Scientific Justification 1. Assess Compound Stability Before running a large-scale column, spot your compound on a silica TLC plate, let it sit for 30-60 minutes, and then elute it. Compare the resulting spot to a freshly spotted lane. If you see new spots or streaking from the origin, your compound is likely unstable on silica.[14] This is a quick and inexpensive way to diagnose acid-sensitivity. The silica on a TLC plate is chemically identical to that in a flash column, making it an excellent predictive tool. 2. Deactivate the Silica Prepare a slurry of silica gel in your chosen mobile phase that contains 1-3% triethylamine. Pack the column with this slurry. This pre-treats the entire stationary phase.[10][11] Deactivating the silica before introducing the compound ensures that the analyte never encounters a highly acidic environment. The TEA neutralizes the silanol groups throughout the column bed, preventing both irreversible binding and acid-catalyzed degradation.[1] 3. Use a More Inert Stationary Phase Switch to a less acidic stationary phase. Neutral alumina is a good first alternative. For very sensitive compounds, consider reverse-phase chromatography where the stationary phase is non-polar and much less reactive.[8][11] Changing the stationary phase removes the root cause of the problem (the acidic surface). Reverse-phase chromatography on a C18 column separates based on hydrophobicity and avoids the issue of silanol interactions almost entirely.[8] 4. Increase Mobile Phase Polarity Drastically If you suspect irreversible binding but not decomposition, try flushing the column with a very strong solvent system, such as 10-20% Methanol in DCM with 2% Ammonium Hydroxide. This "stripping" step uses a highly polar and basic mobile phase to overcome the strong analyte-silica interactions and elute the tightly bound compound. This is a recovery method rather than a purification method, as selectivity will be lost.

Visualizing the Core Problem and Solution

The following diagram illustrates the key interaction responsible for peak tailing and how a basic modifier resolves it.

Caption: Mechanism of peak tailing and its mitigation by a basic modifier.

Experimental Protocol: Flash Chromatography with a Basic Modifier

This protocol provides a step-by-step guide for purifying a this compound derivative using normal-phase flash chromatography with triethylamine.

Materials:

-

Flash chromatography system (or glass column)

-

Silica gel column

-

Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)

-

Crude sample of this compound derivative

Procedure:

-

Method Development (TLC):

-

Prepare a stock eluent, e.g., 70:30 Hexane:EtOAc.

-

Prepare a modified eluent by adding 1% TEA to the stock eluent (e.g., 1 mL TEA in 99 mL stock eluent).

-

Run two TLC plates of your crude mixture, one with the stock eluent and one with the modified eluent.

-

Observe the difference. The modified eluent should show rounder spots and a slightly higher Rf value for your amine product. Adjust the Hexane/EtOAc ratio to achieve an Rf of ~0.2-0.3 for your target compound.[10]

-

-

Column Equilibration:

-

Select a column size appropriate for your sample amount.

-

Flush the column with at least 5 column volumes (CVs) of the final, TEA-containing mobile phase you determined in Step 1. This is a critical step.

-

Equilibration ensures the entire silica bed is neutralized before the sample is loaded, preventing on-column degradation or irreversible binding at the column head.[2]

-

-

Sample Loading:

-

Dissolve your crude sample in a minimum amount of a weak solvent (like dichloromethane or the mobile phase itself).

-

Alternatively, and preferably, perform a dry load by adsorbing the sample onto a small amount of silica gel.[10]

-

Carefully load the sample onto the top of the equilibrated column.

-

-

Elution and Fraction Collection:

-

Begin the elution with the TEA-modified mobile phase.

-

If separation is difficult, a shallow gradient can be employed (e.g., starting at a lower EtOAc percentage and gradually increasing).[10]

-

Collect fractions and monitor the elution using TLC or an integrated UV detector.

-

-

Work-up:

-

Combine the pure fractions containing your product.

-

Evaporate the solvent using a rotary evaporator.

-

To remove residual TEA/triethylammonium salts, perform a work-up as described in FAQ #5.

-

Troubleshooting Workflow Diagram

This flowchart provides a logical path for diagnosing and solving purification issues.

Caption: A decision tree for troubleshooting common purification problems.

References

-

Tips for Flash Column Chromatography. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]

-

Troubleshooting Flash Column Chromatography. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]

-

Troubleshooting Thin Layer Chromatography. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]

-

Chromatography: The Solid Phase. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]

-

Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc. Retrieved from [Link]

-

Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent. Retrieved from [Link]

-

HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

-

Successful Flash Chromatography. (n.d.). King Group, University of Sheffield. Retrieved from [Link]

-

McCalley, D. V. (2023). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. Chemical Communications, 59(51), 7887-7899. Retrieved from [Link]

-

Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Retrieved from [Link]

-

How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved from [Link]

-

Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (n.d.). Cromlab. Retrieved from [Link]

-

Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. (n.d.). Waters Corporation. Retrieved from [Link]

-

Effect of Triethylamine (TEA) on the Retention in RPLC. (2023). Pharma Growth Hub. Retrieved from [Link]

Sources

- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 2. biotage.com [biotage.com]

- 3. pharmagrowthhub.com [pharmagrowthhub.com]

- 4. agilent.com [agilent.com]

- 5. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]

- 6. Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chromtech.com [chromtech.com]

- 9. reddit.com [reddit.com]

- 10. Chromatography [chem.rochester.edu]

- 11. Chromatography [chem.rochester.edu]

- 12. teledyneisco.com [teledyneisco.com]

- 13. Chromatography [chem.rochester.edu]

- 14. Chromatography [chem.rochester.edu]

analytical methods for monitoring 1-Tetrahydrofuran-2-ylethanamine reaction progress

Welcome to the technical support center for analytical methods concerning 1-Tetrahydrofuran-2-ylethanamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a primary amine, its reactions, such as amide bond formation and reductive amination, are fundamental in medicinal chemistry. However, the physicochemical properties of this amine and its derivatives can present unique challenges for reaction monitoring.

This document provides in-depth, field-tested insights in a practical question-and-answer format, moving beyond simple step-by-step instructions to explain the underlying scientific principles behind our recommendations. Our goal is to empower you to select the appropriate analytical method, troubleshoot common issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring reactions with this compound?

The primary techniques for monitoring the consumption of this compound and the formation of its products are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC). Mass Spectrometry (MS) is often coupled with HPLC (LC-MS) or GC (GC-MS) to provide mass information for peak identification and confirmation.

Q2: How do I select the best analytical method for my specific reaction?

The choice of method depends on several factors: the properties of your starting materials and products, the complexity of the reaction mixture, the information you need (qualitative vs. quantitative), and the available instrumentation. The flowchart below provides a general decision-making framework.

Technical Support Center: Navigating the Reactivity of 1-Tetrahydrofuran-2-ylethanamine Through Solvent Selection

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing reactions involving 1-Tetrahydrofuran-2-ylethanamine. The choice of solvent is a critical parameter that profoundly influences the reactivity of this versatile building block. Here, we present a comprehensive technical support center, complete with troubleshooting guides and frequently asked questions, to empower you to overcome common experimental hurdles and achieve your desired synthetic outcomes.

The Overlooked Variable: Why Solvent Choice is Paramount